molecular formula C18H12O B14458700 4-Pyrenyloxirane CAS No. 73529-24-5

4-Pyrenyloxirane

Cat. No.: B14458700
CAS No.: 73529-24-5
M. Wt: 244.3 g/mol
InChI Key: ZPLRRRIERPCHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrenyloxirane is an organic compound with the molecular formula C18H12O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains an oxirane (epoxide) ring. The compound is known for its unique photophysical and electronic properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pyrenyloxirane can be synthesized through the epoxidation of 4-vinylpyrene. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an intermediate epoxide, which is then isolated and purified .

Industrial Production Methods: The scalability of the process depends on the availability of starting materials and the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Pyrenyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Pyrenyloxirane primarily involves the reactivity of its epoxide ring. The ring strain in the three-membered epoxide makes it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens, leading to the formation of various products depending on the nature of the nucleophile and reaction conditions . This reactivity is exploited in both synthetic chemistry and biological applications.

Properties

CAS No.

73529-24-5

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

2-pyren-4-yloxirane

InChI

InChI=1S/C18H12O/c1-3-11-7-8-12-4-2-6-14-15(16-10-19-16)9-13(5-1)17(11)18(12)14/h1-9,16H,10H2

InChI Key

ZPLRRRIERPCHAT-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CC3=CC=CC4=C3C5=C(C=CC=C25)C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.